Cas no 830-03-5 (4-Nitrophenyl acetate)

4-Nitrophenyl acetate structure
4-Nitrophenyl acetate structure
Nome del prodotto:4-Nitrophenyl acetate
Numero CAS:830-03-5
MF:C8H7NO4
MW:181.145482301712
MDL:MFCD00007326
CID:83116
PubChem ID:24897853

4-Nitrophenyl acetate Proprietà chimiche e fisiche

Nomi e identificatori

    • 4-Nitrophenyl acetate
    • Acetic acid 4-nitrophenyl ester
    • (4-nitrophenyl) acetate
    • 4-Nitrophenyl Acetat
    • p-Nitrophenylacetate
    • p-acetoxynitrobenzene
    • p-nitrophenol acetate
    • NSC 2633
    • p-Nitrobenzene acetate
    • acetic acid, 4-nitrophenyl ester
    • p-nitrophenyl acetate
    • Acetic acid p-nitrophenyl ester
    • Acetic acid, p-nitrophenyl ester
    • p-Nitrophenyl acetate (VAN)
    • P-ACETOXY NITROBENZEN
    • I902J0QH9S
    • Acetic acid 4-nitro-phenyl ester
    • QAUUDNIGJSLPSX-UHFFFAOYSA-N
    • Aceticacid,P-Nitrophenylester
    • 4-Nitrop
    • Acetic acid, p-nitrophenyl ester (6CI, 8CI)
    • Phenol, p-nitro-, acetate (7CI)
    • 4-Acetyloxy-1-nitrobenzene
    • CHEBI:82635
    • A840484
    • Q27156150
    • F31024
    • 4-O2NC6H4OAc
    • NSC2633
    • SCHEMBL74985
    • P-NITROPHENYL ACETATES
    • 4-Nitrophenyl acetate, esterase substrate
    • AKOS015833423
    • N-3900
    • SY010750
    • NSC-2633
    • NS00022825
    • para-nitrophenyl acetate
    • CHEMBL40988
    • 4-Nitrophenyl acetate, >=99.0% (GC)
    • WLN: WNR DOV1
    • EINECS 212-593-5
    • UNII-I902J0QH9S
    • PNP-ACETATE
    • BDBM11326
    • AI3-00496
    • FT-0619251
    • 4-06-00-01298 (Beilstein Handbook Reference)
    • MFCD00007326
    • CS-W017169
    • Phenol, p-nitro-, acetate
    • AS-19298
    • BRN 0515874
    • K4V
    • 830-03-5
    • DTXSID2061191
    • A0040
    • DTXCID0048341
    • 4-nitrophenylacetate
    • Acetic acid pnitrophenyl ester
    • Acetic acid, pnitrophenyl ester
    • pNitrophenyl acetate
    • DB-056674
    • pAcetoxynitrobenzene
    • pNitrophenol acetate
    • Acetic acid, 4nitrophenyl ester
    • MDL: MFCD00007326
    • Inchi: 1S/C8H7NO4/c1-6(10)13-8-4-2-7(3-5-8)9(11)12/h2-5H,1H3
    • Chiave InChI: QAUUDNIGJSLPSX-UHFFFAOYSA-N
    • Sorrisi: O=C(C)OC1C=CC([N+](=O)[O-])=CC=1
    • BRN: 0515874

Proprietà calcolate

  • Massa esatta: 181.03800
  • Massa monoisotopica: 181.03750770g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 13
  • Conta legami ruotabili: 2
  • Complessità: 203
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Carica superficiale: 0
  • Conta Tautomer: niente
  • XLogP3: 1.5
  • Superficie polare topologica: 72.1

Proprietà sperimentali

  • Colore/forma: Non determinato
  • Densità: 1.304±0.06 g/cm3 (20 ºC 760 Torr),
  • Punto di fusione: 77.0 to 80.0 deg-C
  • Punto di ebollizione: 314.24°C (rough estimate)
  • Indice di rifrazione: 1.5468 (estimate)
  • Solubilità: Molto leggermente solubile (0,72 g/l) (25°C),
  • Coefficiente di ripartizione dell'acqua: Insoluble in water.
  • Stabilità/Periodo di validità: Stable. Combustible. Incompatible with strong oxidizing agents.
  • PSA: 72.12000
  • LogP: 2.04330
  • Solubilità: Non determinato

4-Nitrophenyl acetate Informazioni sulla sicurezza

  • Numero di trasporto dei materiali pericolosi:NONH for all modes of transport
  • WGK Germania:3
  • Codice categoria di pericolo: 11-34
  • Istruzioni di sicurezza: S24/25
  • RTECS:AJ1150000
  • Identificazione dei materiali pericolosi: F C
  • Condizioni di conservazione:0-10°C
  • Frasi di rischio:R11; R34
  • TSCA:Yes

4-Nitrophenyl acetate Dati doganali

  • CODICE SA:2915390090
  • Dati doganali:

    Codice doganale cinese:

    2915390090

    Panoramica:

    2915390090. altri esteri di acetato. Condizioni regolamentari: AB (modulo di sdoganamento per le merci in entrata, modulo di sdoganamento per le merci in entrata, modulo di sdoganamento per le merci in uscita). Tariffa MFN:5,5%. Tariffa generale:30,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per

    Condizioni regolamentari:

    A. Modulo di sdoganamento per le merci in entrata
    B. Modulo di sdoganamento per le merci in uscita

    Categoria ispezione e quarantena:

    R. Vigilanza sanitaria e ispezione degli alimenti importati
    S. Vigilanza sanitaria e ispezione degli alimenti esportati
    M. Ispezione delle merci importate
    N. Ispezione delle merci all'esportazione

    Riassunto:

    2915390090. esteri dell'acido acetico. IVA: 17,0%. Tasso di sconto fiscale: 13,0%. Condizioni di vigilanza: AB (certificato di ispezione per le merci verso l'interno, certificato di ispezione per le merci verso l'esterno). Tariffa MFN:5,5%. Tariffa generale:30,0%

4-Nitrophenyl acetate Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1044406-100g
4-Nitrophenyl acetate
830-03-5 98%
100g
¥404.00 2024-07-28
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
L00314-10g
4-Nitrophenyl acetate, 97%
830-03-5 97%
10g
¥370.00 2023-03-09
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
L00314-50g
4-Nitrophenyl acetate, 97%
830-03-5 97%
50g
¥1635.00 2023-03-09
TRC
N496985-50g
4-Nitrophenyl Acetate
830-03-5
50g
$161.00 2023-05-17
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1044406-10g
4-Nitrophenyl acetate
830-03-5 98%
10g
¥81.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1044406-25g
4-Nitrophenyl acetate
830-03-5 98%
25g
¥118.00 2024-07-28
Apollo Scientific
OR937811-100g
4-Nitrophenyl acetate
830-03-5 98%
100g
£90.00 2025-02-20
Apollo Scientific
OR937811-25g
4-Nitrophenyl acetate
830-03-5 98%
25g
£30.00 2025-02-20
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
A0040-100G
4-Nitrophenyl Acetate
830-03-5 >98.0%(GC)
100g
¥1170.00 2024-04-15
HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI
XN3916-25g
4-Nitrophenyl acetate
830-03-5 ≥99%
25g
¥590元 2023-09-15

4-Nitrophenyl acetate Metodo di produzione

Synthetic Routes 1

Condizioni di reazione
1.1 Catalysts: Silica ;  50 min, rt
Riferimento
Highly efficient solvent-free acetylation of alcohols with acetic anhydride catalyzed by recyclable sulfonic acid catalyst (SBA-15-Ph-Pr-SO3H) - An environmentally benign method
Zareyee, Daryoush; et al, Canadian Journal of Chemistry, 2012, 90(5), 464-468

Synthetic Routes 2

Condizioni di reazione
1.1 Reagents: Pyridine Solvents: Dichloromethane ;  0 °C → rt; 3 h, rt
Riferimento
NIS/TBHP Induced Regioselective Selenation of (Hetero)Arenes via Direct C-H Functionalization
Ding, Chaochao; et al, ChemCatChem, 2018, 10(23), 5397-5401

Synthetic Routes 3

Condizioni di reazione
1.1 Catalysts: Sulfuric acid (silica-bound) Solvents: Dichloromethane ;  45 min, rt
Riferimento
An efficient and convenient method for desilylation-acetylation of trimethylsilyl ethers catalyzed by silica sulfuric acid
Jin, Tong-Shou; et al, Asian Journal of Chemistry, 2008, 20(7), 5005-5010

Synthetic Routes 4

Condizioni di reazione
1.1 20 min, 80 °C
Riferimento
Chemoselective acylation of amines, thiols, and phenols using 2,4,6-triacyloxy-1,3,5-triazine (TAT) as a new and effective reagent under mild condition
Gholap, Somnath S.; et al, Journal of the Indian Chemical Society, 2009, 86(2), 179-182

Synthetic Routes 5

Condizioni di reazione
1.1 Catalysts: Cesium hydrogen tetracosa-μ-oxododecaoxo[μ12-[phosphato(3-)-κO:κO:κO:κO′:κO′:κO′… Solvents: Acetonitrile ;  30 min, 50 °C
Riferimento
Characterization of novel Cs and K substituted phosphotungstic acid modified MCM-41 catalyst and its catalytic activity towards acetylation of aromatic alcohols
Rana, Surjyakanta; et al, Journal of Chemical Sciences (Bangalore, 2012, 124(5), 1117-1125

Synthetic Routes 6

Condizioni di reazione
1.1 Catalysts: 1H-1,4-Diazepine, 2,3-dihydro-5,7-dimethyl-, compd. with perchlorate (1:1) ;  rt; 4 h, 40 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized, cooled
Riferimento
Diazepinium perchlorate: a neutral catalyst for mild, solvent-free acetylation of carbohydrates and other substances
Giri, Santosh Kumar; et al, RSC Advances, 2017, 7(22), 13653-13667

Synthetic Routes 7

Condizioni di reazione
1.1 Reagents: Ceric ammonium nitrate ;  2 - 4 min, rt; 3 min, heated
Riferimento
Solid-state regioselective nitration of activated hydroxyaromatics and hydroxycoumarins with cerium(IV) ammonium nitrate
Ganguly, Nemai C.; et al, Journal of Chemical Research, 2005, (11), 733-735

Synthetic Routes 8

Condizioni di reazione
Riferimento
Mercuration of diethyl aryl phosphate with mercuric acetate
El-Sawi, E.; et al, Journal of the Indian Chemical Society, 1981, 58(9), 831-5

Synthetic Routes 9

Condizioni di reazione
1.1 Catalysts: Titania ;  40 min, 25 °C
Riferimento
TiO2, a simple and an efficient catalyst for esterification of phenols under solvent-free condition
Pasha, Mohamed Afzal; et al, Indian Journal of Chemistry, 2008, (4), 597-600

Synthetic Routes 10

Condizioni di reazione
1.1 rt; 5 min, 150 °C; cooled
Riferimento
Catalyst-free esterification of alcohols using 2-acyl-4,5-dichloropyridazinones under microwave conditions
Kim, Bo Ram; et al, Tetrahedron, 2013, 69(15), 3234-3237

Synthetic Routes 11

Condizioni di reazione
1.1 Reagents: Sodium nitrite Solvents: Acetic acid ,  Acetic anhydride
1.2 Reagents: Water
Riferimento
Conversion of N-Aromatic Amides to O-Aromatic Esters
Glatzhofer, Daniel T.; et al, Organic Letters, 2002, 4(14), 2349-2352

Synthetic Routes 12

Condizioni di reazione
1.1 Catalysts: Silica ,  12-Tungstosilicic acid ;  3 min, 25 °C
1.2 Reagents: Water ;  25 °C
Riferimento
Acetylation of alcohols and phenols using continuous-flow, tungstosilicic acid-supported, monolith microreactors with scale-up capability
He, Ping; et al, Journal of Flow Chemistry, 2012, 2, 47-51

Synthetic Routes 13

Condizioni di reazione
1.1 Catalysts: Ferric perchlorate Solvents: Acetic acid ;  24 h, rt
Riferimento
Catalytic acetylation of alcohols and phenols with ferric perchlorate in acetic acid
Heravi, Majid M.; et al, Catalysis Communications, 2006, 7(3), 136-139

Synthetic Routes 14

Condizioni di reazione
1.1 Catalysts: Aluminum triflate ;  2 h, rt
Riferimento
Al(OTf)3 as a highly efficient catalyst for the rapid acetylation of alcohols, phenols, and thiophenols under solvent-free conditions
Kamal, Ahmed; et al, Tetrahedron Letters, 2007, 48(22), 3813-3818

Synthetic Routes 15

Condizioni di reazione
Riferimento
Water-soluble acylating agents: preparation of 2-acylthio-1-alkylpyridinium salts and acylation of phenols, acids, and (or) amines with these salts in an aqueous phase
Sakakibara, Tohru; et al, Bulletin of the Chemical Society of Japan, 1988, 61(1), 247-53

Synthetic Routes 16

Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: Tris(2,2′-bipyridyl)ruthenium(II) chloride Solvents: Acetonitrile ;  3 - 6 h, rt
1.2 Solvents: Water
Riferimento
Site-selective phenol acylation mediated by thioacids via visible light photoredox catalysis
Shi, Lili; et al, Organic Chemistry Frontiers, 2018, 5(8), 1312-1319

Synthetic Routes 17

Condizioni di reazione
1.1 5 min, rt → 100 °C
Riferimento
Rapid and ecofriendly esterification of alcohols with 2-acylpyridazinones
Kim, Bo Ram; et al, Bulletin of the Korean Chemical Society, 2013, 34(11), 3410-3414

Synthetic Routes 18

Condizioni di reazione
1.1 Reagents: Pyridine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  2 h, rt
Riferimento
Lens culinaris: A new biocatalyst for reducing carbonyl and nitro groups
Ferreira, Daniele Alves; et al, Biotechnology and Bioprocess Engineering, 2012, 17(2), 407-412

Synthetic Routes 19

Condizioni di reazione
1.1 Catalysts: Aluminum chloride Solvents: Tetrahydrofuran ;  1 min, rt
1.2 5 min, rt
1.3 Reagents: Water ;  10 min, rt
Riferimento
Facile esterification of alcohols with 2-acyl-4,5-dichloropyridazin-3(2h)-ones under Friedel-Crafts conditions
Kim, Bo Ram; et al, Synlett, 2014, 25(13), 1909-1915

Synthetic Routes 20

Condizioni di reazione
1.1 Catalysts: Aluminum triflate ;  5 min, rt
Riferimento
Al(OTf)3 as a highly efficient catalyst for the rapid acetylation of alcohols, phenols, and thiophenols under solvent-free conditions
Kamal, Ahmed; et al, Tetrahedron Letters, 2007, 48(22), 3813-3818

Synthetic Routes 21

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Water ;  10 h, 0.3 MPa, 140 °C; 140 °C → rt
1.2 30 min, rt → 80 °C
Riferimento
An improved synthesis of a β-blocker celiprolol hydrochloride
Ji, Li; et al, Journal of Chemical Research, 2011, 35(11), 640-643

Synthetic Routes 22

Condizioni di reazione
1.1 Reagents: Bismuth nitrate Catalysts: Dabco ;  3 min, heated
Riferimento
Solvent-free DABCO-catalyzed one-pot conversion of tetrahydropyranyl ethers into acetates by the action of bismuth(III) nitrate under microwave irradiation
Asadolah, K.; et al, Russian Journal of Organic Chemistry, 2009, 45(7), 1110-1111

Synthetic Routes 23

Condizioni di reazione
1.1 Catalysts: Bismuth trichloride Solvents: Acetic acid
Riferimento
A convenient and chemoselective acetylation and formylation of alcohols and phenols using acetic acid and ethyl formate in the presence of Bi(III) salts
Mohammadpoor-Baltork, Iraj; et al, Journal of Chemical Research, 2001, (7), 280-282

Synthetic Routes 24

Condizioni di reazione
1.1 Reagents: (Diethylamino)sulfur trifluoride Catalysts: 4-(Dimethylamino)pyridine Solvents: Acetonitrile ;  rt; 6 h, rt
Riferimento
Acylation of phenols to phenolic esters with organic salts
Zhang, Zhanrong; et al, Green Chemistry, 2022, 24(24), 9763-9771

Synthetic Routes 25

Condizioni di reazione
1.1 Catalysts: Poly(vinylpyrrolidone) ,  Zirconium chloride (ZrCl4) Solvents: Chloroform ,  Hexane ;  1.67 h, reflux
Riferimento
Polyvinylpyrrolidone-supported zirconium nanoparticles: synthesis, characterization, efficiency as a new polymer nanocomposite catalyst for one-step transesterification reaction
Azadi, Sedigheh; et al, Monatshefte fuer Chemie, 2023, 154(2), 239-248

Synthetic Routes 26

Condizioni di reazione
1.1 Reagents: Sodium nitrite Solvents: Acetic acid ,  Acetic anhydride ;  24 h, 0 °C → rt
Riferimento
Sodium nitrite
McCullough, Kevin J., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2016, 1, 1-11

Synthetic Routes 27

Condizioni di reazione
1.1 Reagents: Diisopropylcarbodiimide ,  1-Hydroxybenzotriazole Solvents: Dimethylformamide ;  2 h, rt
1.2 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  12 h, rt
Riferimento
A Magnetic Biomimetic Nanocatalyst for Cleaving Phosphoester and Carboxylic Ester Bonds under Mild Conditions
Zheng, Yan; et al, Organic Letters, 2006, 8(15), 3215-3217

4-Nitrophenyl acetate Raw materials

4-Nitrophenyl acetate Preparation Products

Fornitori consigliati
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Senfeida Chemical Co., Ltd
BIOOKE MICROELECTRONICS CO.,LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
BIOOKE MICROELECTRONICS CO.,LTD
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.
Shanghai Joy Biotech Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Joy Biotech Ltd
Jincang Pharmaceutical (Shanghai) Co., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Jincang Pharmaceutical (Shanghai) Co., LTD.